1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride
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Description
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C25H36Cl2N2O5 and its molecular weight is 515.47. The purity is usually 95%.
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Biological Activity
The compound 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol dihydrochloride is a complex organic molecule featuring a unique combination of structural motifs that suggest potential pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including interactions with neurotransmitter systems, potential therapeutic applications, and findings from relevant studies.
Structural Characteristics
The compound consists of several key components:
- Piperazine Ring : Known for its ability to interact with various biological targets, particularly in the central nervous system.
- Benzo[d][1,3]dioxole Moiety : This structure is often associated with psychoactive properties and may enhance the compound's affinity for certain receptors.
- Ethoxy and Phenoxy Groups : These substituents contribute to the lipophilicity and overall binding properties of the compound.
Neurotransmitter Interaction
The primary biological activity of this compound is linked to its interaction with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Compounds with similar structural features have demonstrated:
- Antidepressant Potential : The piperazine derivatives are known to exhibit antidepressant effects by modulating serotonin levels in the brain.
- Antipsychotic Activity : The structural components suggest potential efficacy in treating psychotic disorders through dopamine receptor antagonism.
Research Findings
Several studies have investigated the biological activities of related compounds. Here are some notable findings:
Case Studies
- Anticonvulsant Activity : A study evaluated a related piperazine derivative (BPPU), which showed broad-spectrum anticonvulsant activity across several seizure models, indicating that similar compounds may have therapeutic potential for epilepsy treatment.
- Antidepressant Effects : Another case study focused on compounds with piperazine structures that demonstrated significant improvements in depressive symptoms in animal models, reinforcing the potential of this class of compounds in treating mood disorders.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-2-20-3-6-23(7-4-20)30-14-13-29-18-22(28)17-27-11-9-26(10-12-27)16-21-5-8-24-25(15-21)32-19-31-24;;/h3-8,15,22,28H,2,9-14,16-19H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZMQBCNMGDHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.